molecular formula C14H17BrO2 B14112022 1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-

1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-

Cat. No.: B14112022
M. Wt: 297.19 g/mol
InChI Key: ZRIPBBMBVIJQFZ-WMZJFQQLSA-N
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Description

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a synthetic organic compound that belongs to the class of benzoxonins. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves several steps. One common method includes the bromination of a suitable precursor followed by cyclization and methoxylation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent such as acetone or methanol, and a catalyst to facilitate the cyclization process .

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes .

Comparison with Similar Compounds

1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- can be compared with other benzoxonin derivatives, such as:

    1-Benzoxonin, 8-chloro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a chlorine atom instead of bromine.

    1-Benzoxonin, 8-fluoro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- lies in its specific reactivity and biological activity due to the presence of the bromine atom, which can influence its interactions with molecular targets and its overall chemical behavior .

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

(4Z)-8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine

InChI

InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3/b10-4-

InChI Key

ZRIPBBMBVIJQFZ-WMZJFQQLSA-N

Isomeric SMILES

C/C/1=C/CCC2=C(C=CC(=C2Br)OC)OCC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1

Origin of Product

United States

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